N-[(2,4-difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Catalog No.
S6779720
CAS No.
1326861-41-9
M.F
C17H13F3N4O
M. Wt
346.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2,4-difluorophenyl)methyl]-1-[(4-fluorophenyl)...

CAS Number

1326861-41-9

Product Name

N-[(2,4-difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide

Molecular Formula

C17H13F3N4O

Molecular Weight

346.31 g/mol

InChI

InChI=1S/C17H13F3N4O/c18-13-4-1-11(2-5-13)9-24-10-16(22-23-24)17(25)21-8-12-3-6-14(19)7-15(12)20/h1-7,10H,8-9H2,(H,21,25)

InChI Key

BYRYZCNQCHEJAD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)F

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)F

The exact mass of the compound N-[(2,4-difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is 346.10414554 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[(2,4-difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes a triazole ring and multiple fluorinated phenyl groups. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The chemical reactivity of N-[(2,4-difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can be explored through various synthetic pathways. Triazole compounds are known for their stability and can undergo reactions such as:

  • Nucleophilic substitution: The nitrogen atoms in the triazole ring can participate in nucleophilic attack, allowing for further functionalization.
  • Cycloaddition reactions: These reactions can be utilized to synthesize derivatives by adding different substituents to the triazole framework.
  • Hydrolysis: Under certain conditions, the carboxamide group can be hydrolyzed to yield corresponding acids.

Compounds containing the triazole moiety exhibit a wide range of biological activities. N-[(2,4-difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has demonstrated potential activities such as:

  • Antimicrobial: Triazoles are often used in antifungal drugs due to their ability to inhibit fungal cytochrome P450 enzymes.
  • Anticancer: Some triazole derivatives have shown promise in inhibiting tumor growth and proliferation.
  • Anti-inflammatory: The compound may exhibit properties that reduce inflammation through various biochemical pathways.

The synthesis of N-[(2,4-difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can be achieved through several methods:

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC): This method is widely used for synthesizing 1,2,3-triazoles from azides and alkynes under mild conditions .
  • Hydrazone formation followed by cyclization: Reacting appropriate hydrazones with isocyanates can lead to the formation of triazole derivatives.
  • One-pot synthesis: Combining multiple reactants in a single reaction vessel can streamline the synthesis process while maintaining high yields .

N-[(2,4-difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has potential applications in various fields:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting infectious diseases and cancer.
  • Agriculture: Possible use as a fungicide or pesticide due to its antimicrobial properties.
  • Material Science: Utilization in creating advanced materials with specific electronic or optical properties.

Studies on the interactions of N-[(2,4-difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide with biological targets are essential for understanding its mechanism of action. Key areas include:

  • Protein binding studies: Investigating how the compound interacts with proteins involved in disease pathways.
  • Enzyme inhibition assays: Assessing its ability to inhibit specific enzymes related to fungal or cancer cell metabolism.

These studies help elucidate the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with N-[(2,4-difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazoleStructureContains a methyl group on the triazole ring; potential antifungal activity.
N-(2-fluorobenzoyl)-N'-(2,4-difluorobenzene) hydrazineStructureFeatures a hydrazine linkage; explored for anti-cancer properties.
5-(4-fluorobenzoyl)-3-(2,4-difluorophenyl)-1H-pyrazoleStructurePyrazole instead of triazole; different biological activity profile.

The uniqueness of N-[(2,4-difluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of fluorinated phenyl groups and the triazole ring structure which enhances its biological activity and potential therapeutic applications compared to other similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

346.10414554 g/mol

Monoisotopic Mass

346.10414554 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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